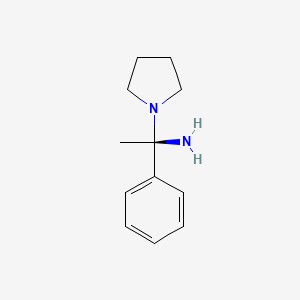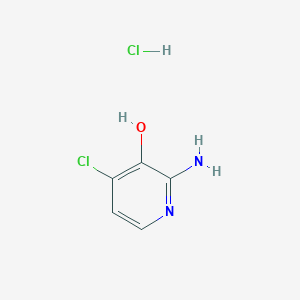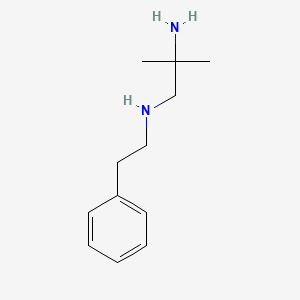
(2-Amino-2-methylpropyl)(2-phenylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-amino-2-methylpropyl)(benzyl)methylamine is an organic compound with the molecular formula C12H20N2 and a molecular weight of 192.3 g/mol . It is a versatile small molecule scaffold used in various chemical and biological applications. The compound is characterized by the presence of an amino group, a methyl group, and a benzyl group attached to a propylamine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-2-methylpropyl)(benzyl)methylamine typically involves the reaction of benzyl chloride with 2-amino-2-methylpropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-amino-2-methylpropanol is replaced by the benzyl group, forming the desired amine product .
Industrial Production Methods
In industrial settings, the production of (2-amino-2-methylpropyl)(benzyl)methylamine may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The product is typically purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
(2-amino-2-methylpropyl)(benzyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
(2-amino-2-methylpropyl)(benzyl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2-amino-2-methylpropyl)(benzyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
- (2-amino-2-methylpropyl)(phenyl)methylamine
- (2-amino-2-methylpropyl)(ethyl)methylamine
- (2-amino-2-methylpropyl)(propyl)methylamine
Uniqueness
(2-amino-2-methylpropyl)(benzyl)methylamine is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .
Propiedades
Fórmula molecular |
C12H20N2 |
|---|---|
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
2-methyl-1-N-(2-phenylethyl)propane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-12(2,13)10-14-9-8-11-6-4-3-5-7-11/h3-7,14H,8-10,13H2,1-2H3 |
Clave InChI |
AZZWZGYNESCVMT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNCCC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)
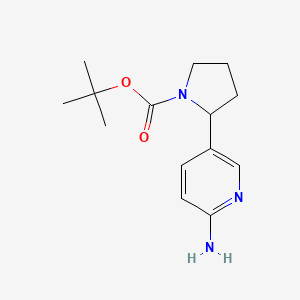
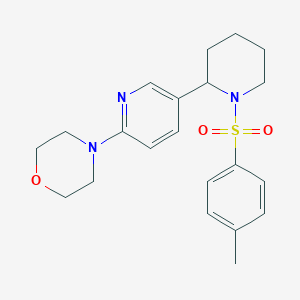
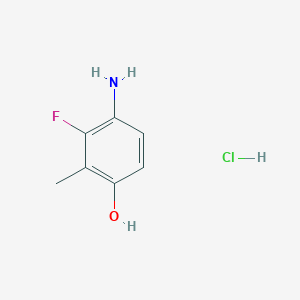
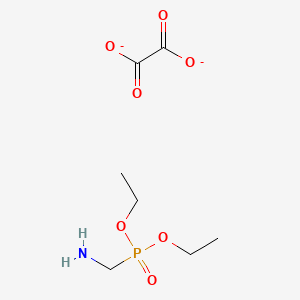
![2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)

![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)

